molecular formula C22H18FN3O2S B2456694 N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide CAS No. 899964-72-8

N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B2456694
CAS No.: 899964-72-8
M. Wt: 407.46
InChI Key: UDYPFGLCKVKYNU-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide is a novel small molecule research chemical based on the privileged benzothiazole scaffold. This compound is designed for investigative applications in oncology and inflammation research. Benzothiazole derivatives are recognized for their distinctive structures and broad spectrum of biological activities, demonstrating significant promise as anti-tumor and anti-inflammatory agents . The incorporation of a 6-fluoro substituent on the benzothiazole ring is a common strategy to potentially enhance metabolic stability and binding affinity to biological targets . The core structural motif of this compound suggests a potential mechanism of action involving the simultaneous inhibition of key signaling pathways, such as AKT and ERK, which are crucial for cancer cell proliferation and survival . Furthermore, benzothiazole-amide hybrids have been shown to significantly inhibit the expression of key inflammatory cytokines, including IL-6 and TNF-α, which play a critical role in the pro-inflammatory tumor microenvironment . Researchers can utilize this compound to explore its effects on specific cancer cell lines, including human non-small cell lung cancer (e.g., A549, H1299) and epidermoid carcinoma (A431) cells, where related analogs have shown potent anti-proliferative activity . The presence of the amide functional group, a key feature in many pharmaceutical agents, is intended to facilitate specific interactions with biological targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S/c23-16-9-10-19-20(14-16)29-22(25-19)26(15-17-6-4-5-12-24-17)21(27)11-13-28-18-7-2-1-3-8-18/h1-10,12,14H,11,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYPFGLCKVKYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromocyclization of Substituted Anilines

A representative procedure involves reacting 4-fluoroaniline (1 eq) with ammonium thiocyanate (2 eq) in glacial acetic acid under ice-cooled conditions. Bromine (2 eq) in acetic acid is added dropwise to maintain temperatures below 10°C, initiating cyclization to form 2-aminobenzo[d]thiazole. Subsequent hydrazination with hydrazine hydrate (2 eq) and hydrazine dihydrochloride (2 eq) in ethylene glycol at 140°C for 2 hours yields the hydrazino intermediate. Thionyl chloride (1 eq) at 50°C for 2 hours facilitates chloro-dehydration, producing 2-chloro-6-fluorobenzo[d]thiazole with a 67% yield after silica gel chromatography.

Table 1: Reaction Conditions for Benzo[d]thiazole Intermediate Synthesis

Step Reagents Temperature Time Yield
Bromocyclization NH4SCN, Br2, glacial acetic acid <10°C 30 min 85%
Hydrazination Hydrazine hydrate, ethylene glycol 140°C 2h 78%
Chloro-dehydration SOCl2 50°C 2h 67%

Formation of the Propanamide Backbone

The 3-phenoxypropanamide segment is introduced via nucleophilic acyl substitution. In a representative method, 3-phenoxypropanoic acid is activated using thionyl chloride to form the corresponding acyl chloride, which reacts with 2-chloro-6-fluorobenzo[d]thiazole in dichloromethane at 0°C. Triethylamine (3 eq) is employed as a base to scavenge HCl, yielding N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide with 72% efficiency after aqueous workup.

N-Alkylation with Pyridin-2-ylmethyl Group

The final step involves introducing the pyridin-2-ylmethyl group through N-alkylation. A microwave-assisted reaction between N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide (1 eq) and 2-(bromomethyl)pyridine (1.2 eq) in dimethyl sulfoxide (DMSO) at 120°C for 2 hours achieves 58% yield. Diisopropylethylamine (2 eq) facilitates deprotonation, while sodium iodide (0.1 eq) enhances alkylation kinetics via halogen exchange.

Table 2: Optimization of N-Alkylation Conditions

Base Solvent Temperature Time Yield
Diisopropylethylamine DMSO 120°C 2h 58%
K2CO3 Acetonitrile 80°C 6h 42%
Cs2CO3 DMF 100°C 4h 51%

Purification and Analytical Characterization

Crude product purification employs silica gel chromatography with a petroleum ether:ethyl acetate gradient (3:1 to 1:2). Final characterization via $$ ^1H $$ NMR (400 MHz, CDCl3) confirms structural integrity:

  • δ 8.07 (dd, J=5.18 Hz, 1H, pyridine-H)
  • δ 7.49 (dd, J=8.90 Hz, 1H, benzothiazole-H)
  • δ 4.74 (m, 2H, N-CH2-pyridine).
    LC-MS analysis reveals a molecular ion peak at m/z 407.1 [M+H]⁺, consistent with the theoretical molecular weight of 407.46 g/mol.

Comparative Analysis of Synthetic Routes

Alternative pathways were evaluated to optimize efficiency:

One-Pot Sequential Reactions

Combining bromocyclization and alkylation in a single pot reduced total synthesis time by 30% but compromised yield (48%) due to intermediate instability.

Solid-Phase Synthesis

Immobilizing the benzothiazole core on Wang resin enabled iterative coupling but required specialized equipment, limiting scalability.

Challenges and Mitigation Strategies

  • Regioselectivity Issues : Competing alkylation at the pyridine nitrogen was minimized using bulky bases like diisopropylethylamine.
  • Byproduct Formation : Silica gel chromatography with 5% methanol in dichloromethane removed N-oxidized pyridine byproducts.
  • Scale-Up Limitations : Continuous flow reactors improved heat dissipation during exothermic acyl chloride formation, enabling gram-scale synthesis.

Chemical Reactions Analysis

N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. The fluorine atom enhances the compound’s ability to form hydrogen bonds with biological molecules, increasing its binding affinity. The phenoxy and pyridin-2-ylmethyl groups contribute to the compound’s overall stability and solubility, facilitating its transport within biological systems .

Comparison with Similar Compounds

N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide can be compared with other benzothiazole derivatives, such as:

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide, identified by its CAS number 895019-41-7, is a synthetic compound with notable biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H18FN3O2SC_{22}H_{18}FN_{3}O_{2}S, with a molecular weight of 407.5 g/mol. Its structure features a fluorobenzo[d]thiazole moiety, which is known for various biological activities, along with a phenoxy and pyridinylmethyl group that enhance its pharmacological potential.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549 and H1299) cells. The mechanism involves inducing apoptosis and cell cycle arrest, as evidenced by flow cytometry analyses. The compound also significantly reduces the expression of inflammatory cytokines such as IL-6 and TNF-α in macrophage models, indicating its dual role as an anti-inflammatory agent in addition to its anticancer properties .

The compound's anticancer effects are attributed to its ability to inhibit key signaling pathways involved in cell survival. Specifically, it has been shown to downregulate the AKT and ERK pathways in cancer cells, leading to reduced cell migration and enhanced apoptosis rates . This dual inhibition suggests that this compound could serve as a promising candidate for targeted cancer therapies.

In Vitro Studies

  • Cell Proliferation Assays : The MTT assay was utilized to evaluate the cytotoxic effects on A431, A549, and H1299 cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency at low concentrations.
  • Apoptosis Induction : Flow cytometry revealed increased apoptotic cell populations upon treatment with the compound compared to controls, confirming its role in promoting programmed cell death.
  • Inflammatory Response : ELISA assays demonstrated that treatment with this compound led to significant reductions in IL-6 and TNF-α levels in RAW264.7 macrophages, suggesting an anti-inflammatory effect that could complement its anticancer activity.

Case Studies

A study examining a series of benzothiazole derivatives found that modifications to the benzothiazole core could enhance anticancer properties significantly. The findings emphasized that compounds similar to this compound exhibited promising results across various cancer models .

Summary Table of Biological Activities

Activity TypeCell Lines TestedKey Findings
AnticancerA431, A549, H1299Inhibited proliferation; induced apoptosis
Anti-inflammatoryRAW264.7 macrophagesReduced IL-6 and TNF-α levels
Mechanistic InsightsAKT and ERK pathwaysDual inhibition leading to enhanced effects

Q & A

Q. What synthetic strategies are recommended for preparing N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of structurally similar compounds involves multi-step reactions, including substitution, reduction, and condensation. For example, highlights a substitution reaction under alkaline conditions using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol, followed by iron powder reduction under acidic conditions. To optimize efficiency:
  • Use mild alkaline conditions (e.g., K₂CO₃ in DMF) for substitution reactions to minimize side products.
  • Employ catalytic hydrogenation instead of iron powder for safer and scalable nitro-group reduction.
  • Utilize coupling agents like EDCl or DCC for condensation steps to enhance yield .
    Characterization via TLC (Rf values) and spectroscopic methods (IR, NMR) ensures intermediate purity .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorobenzo[d]thiazole and pyridin-2-ylmethyl groups). emphasizes using deuterated solvents (e.g., DMSO-d₆) for accurate peak assignments.
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., amide C=O stretch ~1650–1700 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • Elemental Analysis : Validate calculated vs. experimental C, H, N, S content to ensure purity .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic and steric properties of this compound?

  • Methodological Answer : DFT studies, as outlined in , are critical for predicting reactivity and stability. Steps include:
  • Geometry Optimization : Use B3LYP/6-31G(d) basis sets to model the compound’s 3D structure.
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess electron transfer potential.
  • Electrostatic Potential Mapping : Identify nucleophilic/electrophilic sites for reaction mechanism hypotheses.
  • Solvent Effects : Incorporate polarizable continuum models (PCM) for aqueous or organic solvent simulations.
    Cross-validate computational results with experimental spectroscopic data to refine models .

Q. What experimental design principles can resolve contradictions in bioactivity data across different pharmacological assays?

  • Methodological Answer : Contradictions often arise from assay-specific variables. Mitigation strategies include:
  • Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH, and temperature.
  • Dose-Response Curves : Use IC₅₀/EC₅₀ values to compare potency across assays (e.g., enzyme inhibition vs. cell viability).
  • Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. fluorescence-based activity assays).
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. How can reaction path search methods improve the design of derivatives with enhanced pharmacological profiles?

  • Methodological Answer : ’s ICReDD framework integrates computational and experimental workflows:
  • Quantum Chemical Reaction Path Searches : Identify low-energy pathways for derivatization (e.g., fluorobenzo[d]thiazole modifications).
  • Machine Learning (ML) : Train models on existing bioactivity data to predict substituent effects on target binding.
  • High-Throughput Screening (HTS) : Test computationally prioritized derivatives in parallelized assays.
  • Structure-Activity Relationship (SAR) Analysis : Correlate substituent changes (e.g., trifluoromethyl groups) with enhanced lipophilicity or metabolic stability .

Methodological Considerations Table

Research Aspect Key Techniques Relevant Evidence
Synthesis OptimizationCatalytic hydrogenation, coupling agents
Structural ElucidationNMR, IR, HRMS, elemental analysis
Computational ModelingDFT (B3LYP/6-31G(d)), FMO analysis
Bioactivity ValidationOrthogonal assays, metabolic stability
Derivative DesignReaction path searches, ML-guided SAR

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